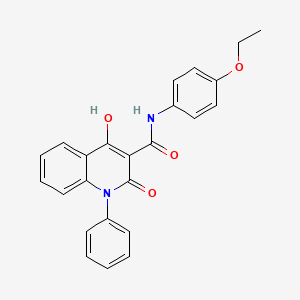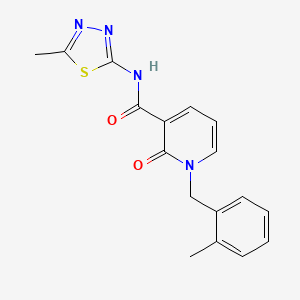![molecular formula C19H22FNO3 B2522593 3-(2-fluorofenil)-N-[2-metoxi-2-(2-metoxifenil)etil]propanamida CAS No. 1788558-34-8](/img/structure/B2522593.png)
3-(2-fluorofenil)-N-[2-metoxi-2-(2-metoxifenil)etil]propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Métodos De Preparación
The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2-methoxyphenylacetic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Análisis De Reacciones Químicas
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and methoxyphenyl groups allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Known for its triple-acting PPARα, -γ, and -δ agonist profile.
2-methoxyphenyl isocyanate: Used as a chemoselective multitasking reagent for amine protection/deprotection sequences.
Pinacol boronic esters: Valuable building blocks in organic synthesis, often used in hydromethylation sequences.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDLEADEJMZHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
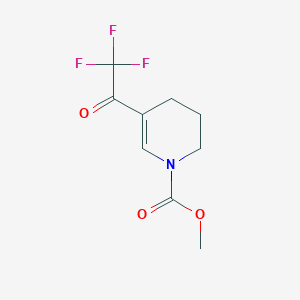

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)
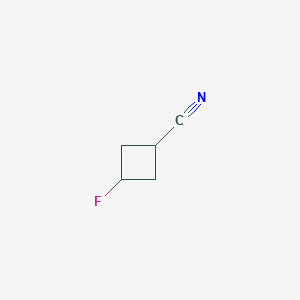
![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)
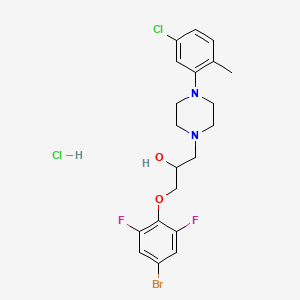

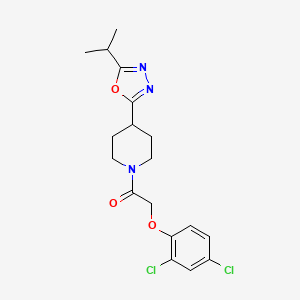
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
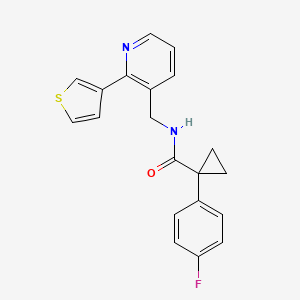
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)
